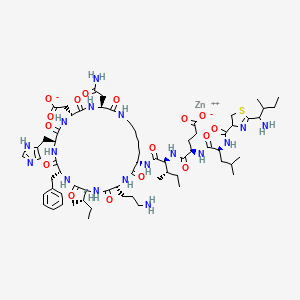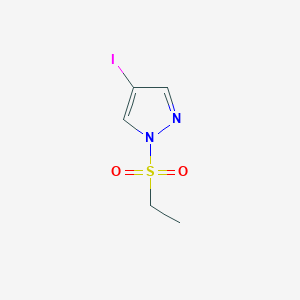
Lithocholyl-N-hydroxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithocholyl-N-hydroxysuccinimide is a derivative of lithocholic acid, where the carboxy group is activated by N-hydroxysuccinimide. This compound is known for its reactivity with amino groups, forming lithocholic conjugates . It is widely used in various biochemical applications due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithocholyl-N-hydroxysuccinimide is synthesized by reacting lithocholic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Lithocholyl-N-hydroxysuccinimide primarily undergoes substitution reactions, where the N-hydroxysuccinimide group is replaced by an amino group from another molecule. This reaction forms a stable amide bond, making it useful in bioconjugation .
Common Reagents and Conditions
Reagents: Amines, DCC, EDC
Conditions: Anhydrous solvents (e.g., dichloromethane, DMF), room temperature to mild heating
Major Products
The major product of these reactions is a lithocholic conjugate, where the lithocholic acid is linked to another molecule via an amide bond .
Scientific Research Applications
Lithocholyl-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in protein labeling and bioconjugation techniques.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of bioactive compounds and materials for biomedical devices
Mechanism of Action
The mechanism of action of lithocholyl-N-hydroxysuccinimide involves the activation of the carboxy group of lithocholic acid by N-hydroxysuccinimide. This activation facilitates the formation of an amide bond with an amino group from another molecule. The molecular targets are typically proteins or peptides, and the pathways involved include bioconjugation and peptide synthesis .
Comparison with Similar Compounds
Lithocholyl-N-hydroxysuccinimide is unique due to its specific reactivity with amino groups and its stability under various conditions. Similar compounds include:
N-hydroxysuccinimide esters: Used in similar bioconjugation applications but may differ in stability and reactivity.
Sulfo-N-hydroxysuccinimide esters: More hydrophilic and used in aqueous environments
This compound stands out due to its specific application in forming lithocholic conjugates, which are valuable in various biochemical and medical research fields.
Properties
Molecular Formula |
C28H43NO5 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1 |
InChI Key |
NPZMMBWYMYQGDF-XBBAIHCVSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |
Canonical SMILES |
CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15339671.png)
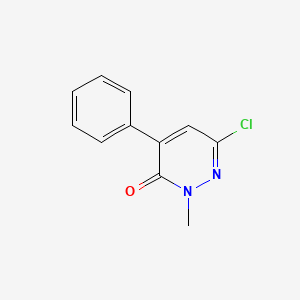
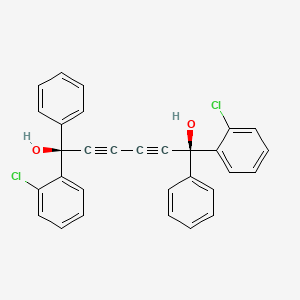
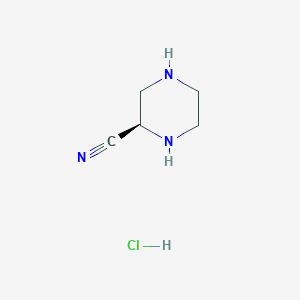
![3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B15339700.png)


![2-[(E,3E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B15339721.png)



